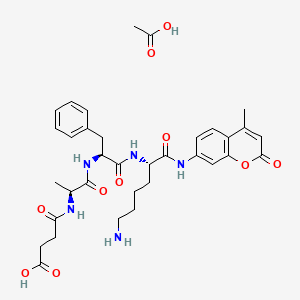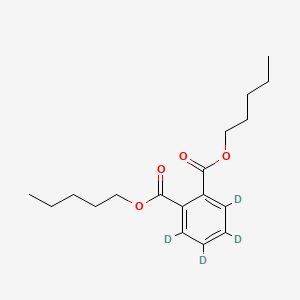
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the study of proteolytic enzymes such as plasmin. The compound has the empirical formula C32H39N5O8 · C2H4O2 and a molecular weight of 681.73 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt involves multiple steps, starting from the protection of amino groups, followed by coupling reactions to form peptide bondsThe reaction conditions typically involve the use of coupling reagents like HATU or EDCI in the presence of a base such as DIPEA, and the reactions are carried out in solvents like DMF or DCM .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like plasmin in aqueous buffers.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The major product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which is highly fluorescent and can be easily detected .
Scientific Research Applications
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is widely used in scientific research for:
Biochemical Assays: As a fluorogenic substrate to study the activity of proteolytic enzymes like plasmin.
Medical Research: Investigating the role of proteases in various diseases, including cancer and cardiovascular disorders.
Drug Development: Screening potential inhibitors of proteolytic enzymes.
Industrial Applications: Quality control in the production of enzyme-based products.
Mechanism of Action
The compound acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets include enzymes like plasmin, and the pathways involved are those related to proteolysis .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
- D-Ala-Leu-Lys-7-amido-4-methylcoumarin
- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride
Uniqueness
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteolytic enzymes like plasmin. This specificity allows for more accurate and sensitive assays compared to other similar compounds .
Properties
CAS No. |
117756-27-1 |
|---|---|
Molecular Formula |
C34H43N5O10 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
acetic acid;4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4) |
InChI Key |
YSFJDCMZVSMICC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(7Z)-10-hydroxy-7,10-dimethyl-4-prop-1-en-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),7-diene-6,9,15-trione](/img/structure/B570212.png)
![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)


![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)



